1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(pyrrol-1-ylmethyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-10(5-1)9-11-7-3-4-8-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEPVIHYPKEDMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Structural Characterization and Spectroscopic Analysis of N N Linked Dipyrromethane Systems
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying functional groups and analyzing the bonding characteristics within a molecule. The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to the vibrational modes of different bonds.
For 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole, the FT-IR and FT-Raman spectra would be expected to reveal key features of the pyrrole (B145914) rings and the methylene (B1212753) bridge. Analysis of the C-H, C-N, and C-C stretching and bending vibrations would confirm the presence and connectivity of these groups. The absence of an N-H stretching vibration, typically observed around 3300-3500 cm⁻¹, would be a critical indicator of the N-substitution on both pyrrole rings.
A hypothetical data table for the vibrational analysis of this compound is presented below to illustrate the type of information that would be derived from experimental spectra.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Pyrrole ring C-H bonds |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Methylene bridge (-CH₂-) |
| C=C Stretch | 1650 - 1550 | Variable | Pyrrole ring C=C bonds |
| C-N Stretch | 1350 - 1250 | Strong | Pyrrole ring C-N bonds |
| CH₂ Bend | 1485 - 1445 | Medium | Methylene bridge scissoring |
| Aromatic C-H Bend | 900 - 675 | Strong | Out-of-plane bending of pyrrole C-H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS allows for the experimental validation of the molecular formula.
For this compound, the expected molecular formula is C₉H₁₀N₂. HRMS analysis would provide an exact mass measurement for the molecular ion [M]⁺ or a protonated species [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass for the proposed formula. A close agreement between the experimental and calculated masses, typically within a few parts per million (ppm), provides strong evidence for the correct molecular formula.
The PubChem database entry for this compound (CID 556811) confirms its molecular formula as C₉H₁₀N₂. Current time information in Bangalore, IN. A hypothetical HRMS data table is shown below to demonstrate how the molecular formula would be validated.
| Ion Type | Calculated m/z | Experimental m/z | Mass Error (ppm) | Molecular Formula |
| [M+H]⁺ | 147.0917 | Data not available | Data not available | C₉H₁₁N₂⁺ |
| [M]⁺ | 146.0844 | Data not available | Data not available | C₉H₁₀N₂⁺ |
Theoretical and Computational Chemistry of 1 1h Pyrrol 1 Ylmethyl 1h Pyrrole
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is frequently employed to predict molecular properties with a good balance between accuracy and computational cost.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
For pyrrole (B145914) and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, indicating that these regions are susceptible to electrophilic attack. The LUMO is a π*-antibonding orbital. In 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole, the presence of two pyrrole rings connected by a methylene (B1212753) bridge influences the distribution and energy of these orbitals. The interaction between the two pyrrole rings can lead to a splitting of the HOMO and LUMO levels, potentially resulting in a smaller HOMO-LUMO gap compared to a single pyrrole ring, which would suggest a higher reactivity.
| Orbital | Description | Significance in this compound |
| HOMO | Highest Occupied Molecular Orbital | The energy and localization of the HOMO indicate the sites most prone to oxidation and electrophilic attack. In this molecule, the HOMO is expected to be delocalized over both pyrrole rings. |
| LUMO | Lowest Unoccupied Molecular Orbital | The energy and localization of the LUMO indicate the sites most prone to reduction and nucleophilic attack. The LUMO is anticipated to be a π*-antibonding orbital, also delocalized across the two rings. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. The interaction between the two pyrrole rings may lead to a reduced gap. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the case of this compound, the MEP map is expected to show regions of high electron density (negative potential) localized around the nitrogen atoms and the π-systems of the pyrrole rings. researchgate.net The regions around the hydrogen atoms of the methylene bridge and the C-H bonds of the rings would exhibit a positive electrostatic potential. This distribution suggests that electrophiles would preferentially interact with the pyrrole rings, while nucleophiles might be attracted to the more positive regions.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule. researchgate.net
For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the π*-antibonding orbitals of the pyrrole rings, which is characteristic of aromatic heterocycles. Furthermore, interactions between the σ-orbitals of the methylene bridge C-H and C-N bonds and the π-systems of the pyrrole rings could also be identified, providing a quantitative measure of the electronic communication between the two ring systems.
Ab Initio and Semi-Empirical Approaches to Electronic Properties
Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on empirical parameters. wikipedia.org These "first-principles" calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of electronic properties. wikipedia.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive but generally less accurate than ab initio methods.
Both approaches can be used to study the electronic properties of this compound, such as its ionization potential, electron affinity, and dipole moment. Ab initio calculations would offer a more rigorous and detailed description of the electronic structure, while semi-empirical methods could be useful for preliminary or large-scale computational screenings.
Computational Modeling of Reaction Pathways and Energetics
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This allows for the determination of transition state structures, activation energies, and reaction enthalpies.
The formation of N-alkylated pyrroles can be investigated computationally. acs.org For a reaction involving the alkylation of a pyrrole derivative, computational modeling can map out the energy profile of the reaction pathway. This involves identifying the structures of the reactants, transition states, and products, and calculating their relative energies.
In the context of pyrrolyl alkylation, a computational study would likely model the approach of an alkylating agent to the nitrogen atom of the pyrrole ring. wuxiapptec.com The calculation would determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. wuxiapptec.com By comparing the activation energies for different potential reaction pathways, the most favorable mechanism can be identified. wuxiapptec.com For instance, in a reaction involving a molecule like this compound, the relative reactivity of the two nitrogen atoms towards an alkylating agent could be computationally assessed.
| Parameter | Description | Application to Pyrrolyl Alkylation |
| Transition State | The highest energy point along the reaction coordinate. | The geometry and energy of the transition state for the alkylation of the pyrrole nitrogen would be determined. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. This would be calculated for the N-alkylation process. |
| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | A negative value indicates an exothermic reaction, while a positive value indicates an endothermic reaction. |
Prediction of Regioselectivity through Computational Methods
The regioselectivity of chemical reactions, particularly electrophilic aromatic substitution on heteroaromatic systems like pyrrole, can be effectively predicted using a variety of computational methods. These theoretical approaches provide deep insights into the factors governing reaction outcomes by examining the electronic structure of the molecule and the stability of reaction intermediates. For this compound, computational chemistry offers a powerful tool to determine the most probable sites for electrophilic attack on its two pyrrole rings.
The primary methods for predicting regioselectivity involve two main strategies: analysis of the ground-state reactant and calculation of the energies of potential reaction intermediates.
Ground-State Analysis: In the ground state, properties such as the distribution of electron density and the nature of frontier molecular orbitals can indicate the most nucleophilic sites.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions with high negative potential (electron-rich areas) are more susceptible to attack by electrophiles.
Frontier Molecular Orbital (FMO) Theory: According to FMO theory, the reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the pyrrole ring) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The atoms in the pyrrole ring with the largest coefficients in the HOMO are typically the most reactive sites for electrophilic attack. nih.gov
Calculated NMR Shifts: A correlation has been observed where the positions with the lowest calculated 13C and 1H NMR chemical shifts in a heterocycle often correspond to the sites of electrophilic substitution. nih.govacs.org
Intermediate Stability Analysis: A more direct and generally more reliable method involves calculating the relative energies of the possible cationic intermediates, known as σ-complexes or Wheland intermediates, that are formed during an electrophilic substitution reaction. wuxiapptec.com The reaction pathway that proceeds through the most stable intermediate (i.e., the one with the lowest activation energy) is favored. wuxiapptec.comfiveable.me For pyrrole, electrophilic attack at the C2 (α) position is known to be preferred over the C3 (β) position because the resulting cationic intermediate is better stabilized by resonance, allowing the positive charge to be delocalized over more atoms, including the nitrogen. stackexchange.com
In the case of this compound, both pyrrole rings are electronically equivalent. Therefore, the primary question of regioselectivity concerns the preference for attack at the C2/C5 positions versus the C3/C4 positions. Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the energies of all possible σ-complexes. The position that leads to the lowest energy intermediate is predicted to be the major product. nih.govrsc.org Automated workflows like the RegioSQM method can rapidly predict regioselectivity by calculating the proton affinities of all aromatic carbons, with the lowest energy corresponding to the most likely reaction site. rsc.org
| Position of Electrophilic Attack | Relative Energy of Intermediate (kcal/mol) | Predicted Outcome |
|---|---|---|
| C2 / C2' (α-position) | 0.0 (Reference) | Major Product |
| C3 / C3' (β-position) | +4.5 | Minor Product |
This table presents hypothetical data that would be expected from a quantum chemical calculation. The α-position (C2) is set as the reference energy (0.0 kcal/mol). The higher relative energy for the β-position (C3) intermediate indicates that it is less stable, and thus, attack at this site is less favorable.
Conformational Landscape and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its properties and reactivity. For a molecule like this compound, which possesses rotatable single bonds connecting the two pyrrole rings via a methylene bridge, a multitude of conformations are possible. The collection of all these possible spatial arrangements and their corresponding potential energies defines the molecule's conformational landscape.
Computational methods, particularly molecular mechanics force fields, are employed to perform conformational searches. youtube.comnih.gov Algorithms such as the Monte Carlo method systematically or randomly rotate the flexible bonds (in this case, the C-N and C-C bonds of the -CH₂- linker) to generate a large number of trial structures. uci.edunih.gov Each of these structures is then subjected to energy minimization to find the nearest local energy minimum. By repeating this process thousands of times, a comprehensive map of the low-energy conformational space can be generated. nih.govstackexchange.com
Molecular Dynamics Simulations: While conformational searches identify static low-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing chemists to watch it twist, turn, and vibrate at a given temperature. arxiv.org This provides valuable information on:
Molecular Flexibility: MD simulations show the range of motion available to the molecule, such as the relative orientation of the two pyrrole rings.
Conformational Transitions: The simulations can reveal the pathways and timescales for transitions between different stable conformers, illustrating how the molecule traverses its energy landscape.
Time-Averaged Properties: By simulating the molecule for a sufficient length of time (nanoseconds to microseconds), time-averaged structural and energetic properties can be calculated, providing a more realistic representation than a single static structure.
For this compound, MD simulations could elucidate how the two pyrrole rings move relative to one another, whether they favor a stacked, extended, or other arrangement, and the dynamics of this equilibrium.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C4-N1-C6-N1') [°] | Description |
|---|---|---|---|
| Conf-1 | 0.00 | 85.2 | Global Minimum, "Bent" |
| Conf-2 | 1.25 | 178.5 | "Extended" |
| Conf-3 | 2.10 | -90.1 | "Bent" (alternate) |
This table presents hypothetical data illustrating the kind of output generated by a conformational search. It shows different stable conformers, their energies relative to the most stable one (the global minimum), and a key dihedral angle that defines their shape.
Chemical Modifications, Derivatives, and Analogues of 1 1h Pyrrol 1 Ylmethyl 1h Pyrrole
Synthesis of Substituted 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole Frameworks
The synthesis of substituted derivatives of the this compound framework can be achieved by employing modified foundational pyrrole (B145914) synthesis methodologies. Classical methods such as the Paal-Knorr, Knorr, and Piloty-Robinson syntheses allow for the introduction of substituents by using appropriately derivatized starting materials. researchgate.netwikipedia.org
For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can be adapted to produce N-substituted pyrroles. researchgate.net By reacting a substituted primary amine with 2,5-hexanedione, one can form a C-substituted N-aryl or N-alkyl pyrrole. While this directly yields singly substituted pyrroles, the principles can be extended. A common route to the parent this compound involves the reaction of pyrrole with formaldehyde (B43269) and a second equivalent of pyrrole under acidic conditions. To create substituted frameworks, one could start with C-substituted pyrroles in this reaction. For example, using 2-methylpyrrole as the starting material would be expected to yield products with methyl groups on the pyrrole rings.
Another approach involves modifying the bridging unit. The Piloty–Robinson pyrrole synthesis, which utilizes the reaction of an aldehyde with hydrazine (B178648), can be conceptually adapted. wikipedia.org By replacing the typical aldehyde with a functionalized variant in reactions with pyrrole, it is possible to introduce substituents onto the methylene (B1212753) bridge, leading to analogues with altered steric and electronic properties.
Table 1: Potential Synthetic Routes to Substituted Frameworks
| Synthesis Strategy | Starting Materials | Expected Substituted Product |
|---|---|---|
| Modified Condensation | C-Substituted Pyrrole, Formaldehyde | 1-((C-Substituted)-1H-pyrrol-1-ylmethyl)-1H-(C-Substituted)pyrrole |
| Functionalized Bridge | Pyrrole, Substituted Aldehyde (R-CHO) | 1-((R)-1H-pyrrol-1-yl)methane framework |
| Paal-Knorr Adaptation | Substituted 1,4-dicarbonyl, Aminoacetaldehyde dimethyl acetal | C-Substituted N-(2,2-dimethoxyethyl)pyrrole (precursor) |
Strategies for Functionalization of Pyrrole Rings and the Methylene Bridge
Functionalization of the pre-formed this compound scaffold is a key strategy for creating derivatives. These modifications primarily target the electron-rich pyrrole rings through electrophilic substitution or modern cross-coupling techniques.
The pyrrole ring is an electron-rich aromatic heterocycle that is highly activated towards electrophilic aromatic substitution (EAS). pearson.comlibretexts.org The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, significantly increasing its nucleophilicity compared to benzene (B151609). libretexts.org
Electrophilic attack preferentially occurs at the C2 (α) position because the resulting carbocation intermediate is stabilized by resonance to a greater degree than the intermediate formed from attack at the C3 (β) position. Attack at C2 allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at C3 yields a less stable intermediate with only two resonance structures. libretexts.orgonlineorganicchemistrytutor.comchegg.com
For this compound, which has four available α-positions (C2, C5, C2', C5'), electrophilic substitution is expected to proceed readily at these sites. Common EAS reactions applicable to this framework include:
Vilsmeier-Haack Reaction: Introduces a formyl group (-CHO) using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). nih.gov
Friedel-Crafts Acylation: Attaches an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. chegg.com
Halogenation: Introduces halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. nih.gov
Nitration and Sulfonation: These reactions typically require milder conditions than those used for benzene to avoid polymerization or decomposition of the sensitive pyrrole ring.
Table 2: Common Electrophilic Aromatic Substitution Reactions on Pyrrole
| Reaction | Reagent(s) | Typical Product |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 2-Formylpyrrole |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetylpyrrole |
| Halogenation | N-Bromosuccinimide (NBS), THF | 2-Bromopyrrole |
| Nitration | Acetyl nitrate (B79036) (HNO₃/Ac₂O) | 2-Nitropyrrole |
Palladium-Catalyzed Cross-Coupling Reactions for Pyrrole Derivatization
Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. These methods provide a route to aryl-, vinyl-, or alkyl-substituted pyrroles under relatively mild conditions. nih.govyoutube.com For a molecule like this compound, derivatization can be achieved by first halogenating the pyrrole rings (as described in 5.2.1) to create a suitable coupling partner.
Alternatively, the pyrrole N-H bond can be deprotonated to form a pyrrolyl anion, which can then be converted into an organometallic reagent (e.g., pyrrolyl-zinc or pyrrolyl-boronic ester) for use in coupling reactions. nih.gov
Key palladium-catalyzed reactions applicable for derivatizing the dipyrromethane framework include:
Suzuki Coupling: Couples an organoboron compound with an organohalide. A 2-bromo-substituted dipyrromethane could be coupled with an arylboronic acid.
Stille Coupling: Involves the reaction of an organotin compound with an organohalide. youtube.com
Heck Coupling: Forms a substituted alkene by reacting an unsaturated halide with an alkene and a base. youtube.com
Buchwald-Hartwig Amination: Creates an aryl-nitrogen bond between an organohalide and an amine.
These reactions offer a high degree of control and functional group tolerance, enabling the synthesis of complex, highly functionalized dipyrromethane derivatives.
Design and Synthesis of Hybrid N-Pyrrolyl Heterocyclic Systems
The this compound scaffold can act as a precursor for building larger, multi-cyclic systems that incorporate other heterocyclic rings. This strategy is of significant interest in medicinal chemistry, where hybrid molecules often exhibit novel biological activities.
Pyrrole-pyrazole hybrid molecules can be synthesized by leveraging the reactivity of functionalized dipyrromethanes. A common and effective strategy for constructing a pyrazole (B372694) ring involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
A plausible synthetic route starting from this compound would be:
Functionalization: Perform a Friedel-Crafts acylation on one of the pyrrole rings to introduce a keto group, for example, yielding a 2-acetyl derivative.
Second Carbonyl Group Installation: A subsequent reaction, such as a Claisen condensation with a suitable ester (e.g., diethyl oxalate), would install the second carbonyl group to form a 1,3-dicarbonyl moiety attached to the pyrrole ring.
Cyclization: Reaction of this 1,3-dicarbonyl-substituted dipyrromethane with hydrazine (H₂N-NH₂) or a substituted hydrazine would lead to cyclization, forming the desired pyrrole-pyrazole conjugate.
This stepwise approach allows for the controlled construction of complex heterocyclic systems built upon the dipyrromethane core.
Benzimidazoles are another important class of heterocycles often found in pharmacologically active compounds. The most prevalent synthesis of benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid.
A synthetic pathway to a pyrrole-benzimidazole hybrid from this compound could be designed as follows:
Formylation: A Vilsmeier-Haack reaction is performed on the dipyrromethane scaffold to introduce an aldehyde group at the C2 position of one pyrrole ring, creating a 2-formyl derivative. nih.gov
Condensation and Cyclization: The resulting pyrrole-2-carbaldehyde is then reacted with a substituted or unsubstituted o-phenylenediamine. The initial condensation forms a Schiff base intermediate, which undergoes subsequent intramolecular cyclization and aromatization (often via oxidative conditions) to yield the stable benzimidazole (B57391) ring directly attached to the pyrrole moiety of the dipyrromethane structure.
This method provides a direct and efficient route to link the dipyrromethane unit with a benzimidazole system, creating a novel hybrid molecular architecture. Research on the synthesis of related structures, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides, demonstrates the viability of linking pyrrole moieties to substituted benzene rings that can serve as precursors to other heterocyclic systems. nih.gov
Other Heterocyclic Incorporations (e.g., Pyrrole-Thiophene)
The incorporation of different heterocyclic rings into the basic structure of this compound, a dipyrromethane, is a key strategy for modifying its electronic and steric properties. The introduction of a thiophene (B33073) ring, in particular, has been explored to create novel pyrrole-thiophene hybrid structures. These modifications can influence the molecule's conformation and potential applications in materials science and medicinal chemistry.
Research into the synthesis of dipyrromethane analogues containing a thiophene ring has demonstrated successful strategies for creating these hybrid systems. A notable example is the synthesis of meso-thienyl substituted dipyrromethanes. These compounds, while not direct derivatives of this compound, are structural isomers where a thienyl group replaces a hydrogen atom at the bridging methylene carbon.
The synthesis of 5-(2-thienyl)-dipyrromethane and 5-(3-thienyl)-dipyrromethane has been achieved through the acid-catalyzed condensation reaction of the respective thiophenecarboxaldehyde with pyrrole. kaist.ac.krresearchgate.net This reaction is a well-established method for the formation of dipyrromethanes, where an aldehyde condenses with two equivalents of pyrrole to form the meso-substituted product. nih.govgfmoorelab.com
In a typical procedure, the appropriate thiophenecarboxaldehyde is reacted with an excess of pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), at room temperature. gfmoorelab.com The use of a large excess of pyrrole helps to maximize the yield of the desired dipyrromethane and minimize the formation of higher oligomers. gfmoorelab.com Following the reaction, the crude product is purified using column chromatography to isolate the desired thienyl-substituted dipyrromethane. researchgate.net
The structural characterization of these compounds, including X-ray diffraction analysis, has confirmed the successful incorporation of the thiophene ring at the meso-position of the dipyrromethane core. researchgate.net These findings provide a foundational basis for the potential synthesis of a broader range of pyrrole-thiophene hybrids. While direct chemical modification of this compound to introduce a thiophene ring is not extensively documented, the established synthetic routes for analogous structures suggest plausible pathways for accessing such derivatives.
Table 1: Synthesis and Properties of Thienyl-Substituted Dipyrromethane Isomers
| Compound Name | Structure | Starting Materials | Yield | Reference |
| 5-(2-thienyl)-dipyrromethane | ![]() | 2-Thiophenecarboxaldehyde, Pyrrole | 50% | researchgate.net |
| 5-(3-thienyl)-dipyrromethane | ![]() | 3-Thiophenecarboxaldehyde, Pyrrole | 42% | researchgate.net |
Advanced Materials Science Applications of N N Linked Pyrrolyl Compounds
Development of Optoelectronic Materials from N-Pyrrolyl Architectures
The inherent electronic properties of N-pyrrolyl architectures make them prime candidates for the development of novel optoelectronic materials. The pyrrole (B145914) unit is electron-rich and can act as an effective electron donor in molecular systems. By linking these units or incorporating them into larger conjugated structures, it is possible to engineer materials with tailored light-absorbing and emitting properties, as well as specific charge transport characteristics.
N-pyrrolyl compounds serve as versatile scaffolds for the design of chromophores and fluorophores. The optical properties of these molecules can be finely tuned by modifying their chemical structure. For instance, π-extended 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP), a fused N-pyrrolyl system, demonstrates how peripheral functional groups can systematically alter optoelectronic characteristics. nih.gov Studies on DHPP derivatives with varying electron-donating or -withdrawing substituents have shown that these modifications lead to distinct shifts in UV-vis absorbance spectra and oxidation potentials. nih.gov
A particularly effective strategy for creating highly fluorescent materials is the construction of donor-acceptor-donor (D-A-D) architectures. In one example, an electron-donating pyrrolo[3,2-b]pyrrole (B15495793) unit was conjugated with two benzothiadiazole (BTD) side groups, which act as electron acceptors. acs.org This design promotes efficient intramolecular charge transfer (ICT) in the excited state, resulting in a red-emitting fluorophore with a high photoluminescence quantum yield (PLQY) of 57%. acs.org The fluorescence of such systems can also be sensitive to the surrounding environment, leading to applications in chemical sensing. acs.org Furthermore, the fluorescence of some pyrrolyl-containing compounds can be quenched by electron-accepting molecules, a process that can be exploited in sensor design. researchgate.net
Table 1: Optoelectronic Properties of Functionalized 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) Chromophores
| Chromophore Functionality | UV-vis Absorbance | Onset of Oxidation | Application Highlight |
|---|---|---|---|
| Electron-Withdrawing | Shifted to visible region | Higher potential | High-contrast electrochromism |
| Electron-Donating | Shifted to UV region | Lower potential | Model for conjugated materials |
Data sourced from studies on π-extended DHPP chromophores demonstrating tunable properties for electronic devices. nih.gov
The semiconducting nature of N-pyrrolyl architectures has led to their investigation in organic electronic devices, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The performance of these devices relies on the efficient transport of charge carriers (electrons and holes), which is directly related to the molecular structure and solid-state packing of the organic semiconductor.
The ability to tune the oxidation potentials of N-pyrrolyl compounds through synthetic modification is crucial for their application in these fields. nih.gov For example, discrete π-conjugated chromophores based on the 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) scaffold have been developed as building blocks for materials used in organic light-emitting diodes (OLEDs) and OPVs. nih.gov The study of these well-defined molecular systems provides fundamental insights into structure-property relationships that guide the development of more complex, high-performance polymeric semiconductors. nih.gov Additionally, the electrical conductivity of materials derived from N-vinylpyrroles has been a subject of study, indicating the potential of these compounds in conductive polymer applications. researchgate.net
N-Pyrrolyl Compounds as Ligands in Coordination Chemistry
The nitrogen atom of the pyrrolyl ring possesses a lone pair of electrons, making it a Lewis base capable of coordinating to metal centers. acs.orgyoutube.com This property allows N-pyrrolyl compounds to function as versatile ligands in coordination chemistry, leading to the formation of a wide array of organometallic complexes with interesting structures and functionalities.
Pyrrole is the fundamental building block of porphyrins, the macrocyclic compounds central to many biological processes, such as oxygen transport (heme) and photosynthesis (chlorophyll). The synthesis of synthetic porphyrins and related porphyrinoids often involves the condensation of pyrrolic precursors. nih.govyoutube.com By using substituted or modified pyrroles, a vast library of porphyrin derivatives with tailored properties can be accessed. nih.gov
These modifications can involve altering the peripheral substituents on the pyrrole ring or even changing the ring size itself to create contracted or expanded porphyrinoids. nih.gov For example, porphyrin-pyrrole conjugates can be synthesized through 1,3-dipolar cycloaddition reactions, attaching additional pyrrole-derived heterocyclic rings to a porphyrin core. nih.gov These synthetic strategies are crucial for developing new photosensitizers for photodynamic therapy (PDT) and novel dyes with strong absorption in the near-infrared (NIR) region. nih.govnih.gov
N-pyrrolyl ligands can coordinate to metal ions in various modes, influenced by the steric and electronic environment of both the ligand and the metal. acs.org The π- and σ-basicity of the pyrrolyl ligand allows for multiple coordination geometries. acs.org
Recent research has unveiled novel coordination modes for these ligands. For instance, dinuclear rare earth metal complexes have been synthesized where two pyrrolyl ligands bridge the metal centers in an unprecedented fashion, described as [((η⁵-Cp)₂RE)₂(μ-1η²-pyr-2κN)(μ-2η²-pyr-1κN)]. acs.org In this structure, each metal is bound to the nitrogen atom of one pyrrolyl ring while also interacting with the π-system of the other. acs.org Sterically demanding ancillary ligands, like pentamethylcyclopentadienyl (Cp), can force such unusual coordination. acs.org Some of these complexes exhibit interesting magnetic properties, such as the Dysprosium(III) analogue, which behaves as a single-molecule magnet. acs.org Other examples include nickel(II) and palladium(II) complexes with nido-carborane ligands containing a pendant pyridyl group, which adopt an unusual η⁵:κ¹(N)-coordination mode. nih.gov
Table 2: Examples of Organometallic Complexes with Pyrrolyl-Type Ligands
| Metal Center | Ligand Type | Coordination Mode | Resulting Property/Application |
|---|---|---|---|
| Y, La, Dy | Pyrrolyl | [((η⁵-Cp*)₂RE)₂(μ-1η²-pyr-2κN)(μ-2η²-pyr-1κN)] | Single-Molecule Magnetism (for Dy) |
| Ni(II), Pd(II) | Pyridyl-nido-carborane | η⁵:κ¹(N) | Stable five-membered metallocycle formation |
| Ni(II) | Tetradentate Pyrrole-Derivative | Planar, 4 N-donors | Stronger ligand field than analogous salicylaldiimine ligands |
Data sourced from studies on the coordination chemistry of pyrrolyl and related ligands. acs.orgnih.gov
Supramolecular Assembly and Self-Organization
Supramolecular chemistry involves the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. N-pyrrolyl compounds are excellent candidates for supramolecular assembly due to their ability to participate in hydrogen bonding (via N-H groups, if present) and π–π stacking interactions. mdpi.com These weak interactions are the driving forces behind the formation of complex, functional architectures from simple molecular building blocks. mdpi.comrsc.org
The self-assembly of N-pyrrolyl compounds can lead to the formation of various nanostructures, including fibrous networks, H-aggregates, and stable gels. rsc.orgnih.govnih.gov The final assembled structure is often highly dependent on the specific molecular design and the surrounding environment, such as the solvent. For example, amide-functionalized acyclic oligopyrroles have been shown to form soluble H-aggregates in nonpolar solvents like octane, while organizing into supramolecular gels in solvents like dichloromethane (B109758) and 1,4-dioxane. nih.gov
In another example, dipyrrolyldiketone (B14134854) BF₂ complexes, which act as anion receptors, form supramolecular assemblies whose properties are dictated by substituents on the pyrrole rings. nih.gov The introduction of fluorine atoms at the pyrrole β-position was found to induce the formation of a stable supramolecular gel, highlighting the precise control that synthetic modification can exert over self-assembly processes. nih.gov These organized structures are of interest for applications in materials science, including sensing and catalysis. mdpi.com
Q & A
Q. What are the established synthetic routes for preparing 1-(1H-Pyrrol-1-ylmethyl)-1H-pyrrole?
The synthesis of pyrrole derivatives often involves alkylation or condensation reactions. For example:
- Alkylation of pyrrole : Reacting pyrrole with a suitable electrophilic agent (e.g., chloromethylpyrrole) in a polar aprotic solvent like DMF, using potassium carbonate as a base. This method is analogous to the synthesis of 1-aroylmethylpyrroles, where alkylation occurs at the pyrrole nitrogen .
- Chloranil-mediated cyclization : A procedure involving refluxing precursors with chloranil in xylene, followed by purification via recrystallization (e.g., methanol), as demonstrated in pyrrole sulfonyl derivatives .
Q. Key considerations :
- Solvent choice (DMF, xylene) impacts reaction kinetics.
- Base selection (e.g., K₂CO₃) influences regioselectivity and yield.
- Purification often requires chromatography or recrystallization .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₂, expected m/z 147.17) .
- Gas Chromatography (GC) : Retention indices and polar columns (e.g., DB-WAX) help identify volatile derivatives, with retention times calibrated against standards .
Validation : Cross-referencing with databases like NIST ensures accuracy in spectral assignments .
Q. What thermodynamic and electronic properties are critical for understanding its reactivity?
- Thermodynamic Data :
- Electronic Structure :
Contradictions : Discrepancies in ΔfH° values across studies may arise from differences in computational models or experimental conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature and Catalyst Screening :
- Lower temperatures (e.g., 25°C) favor selectivity in alkylation, while higher temperatures (80°C) accelerate kinetics but may increase side products .
- Catalysts like Pd(PPh₃)₄ improve coupling efficiency in multi-step syntheses .
- Solvent Effects : Polar solvents (DMF, MeCN) enhance nucleophilicity of pyrrole, while non-polar solvents (toluene) reduce by-product formation .
- Yield Optimization : Iterative recrystallization (e.g., methanol/water mixtures) improves purity, with yields ranging from 70–98% depending on substituents .
Q. What computational approaches are used to predict electronic behavior and reaction pathways?
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility and aggregation behavior .
Validation : Experimental ionization energies and NMR shifts are cross-checked with computational results .
Q. How is the compound evaluated for potential biological or material science applications?
- Biological Screening :
- Marine natural product analogs (e.g., Lamellarins) are tested for cytotoxicity via MTT assays, with IC₅₀ values compared to reference compounds .
- Material Science :
Challenges : Bioavailability and stability in aqueous media require functionalization (e.g., hydroxylation or sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

